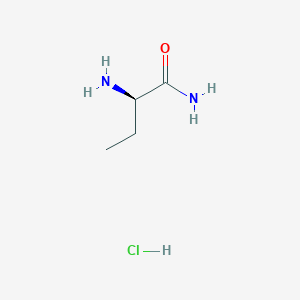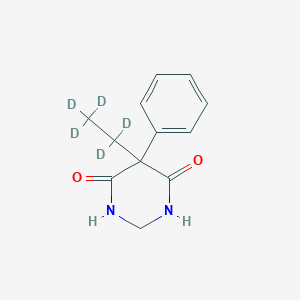
Primidone-d5
描述
Synthesis Analysis
The synthesis of Primidone-d5 involves a three-step process starting with diethyl phenylmalonate and bromoethane-d5. This method produces 5-ethyl-d5-5-phenyl-2-thioxobarbituric acid, primidone-ethyl-d5, and phenobarbital-ethyl-d5 with an overall isotopic purity exceeding 95%. The synthesis provides detailed synthetic techniques and spectral data for both the labelled intermediate and the final drugs (Andresen & Biemann, 1979).
Molecular Structure Analysis
A structural and vibrational study of primidone, based on both monomer and dimer calculations, reveals the molecular geometry optimized using the DFT method at B3LYP/6-31++G(d,p) level. This analysis includes experimental IR and Raman spectra comparisons with theoretical wavenumber values, offering insights into the molecule's vibrational spectral simulations and potential stable conformers through torsion potential energy surface scan studies (Çelik et al., 2015).
Chemical Reactions and Properties
Primidone is metabolized into phenylethylmalondiamide (PEMA) or phenobarbital, highlighting its complex metabolic pathways in vivo. Studies have synthesized and tested 2-hydroxyprimidone as a potential intermediate in these biodegradation pathways, illustrating the chemical reactivity and transformation of primidone in biological systems (Lafont et al., 1990).
Physical Properties Analysis
Primidone appears as a white odorless crystalline powder with a slightly bitter taste, soluble in water and alcohol at specific concentrations. Its melting range is noted between 279 to 284°C. This section elaborates on its solubility, melting range, and other physical characteristics essential for its identification and formulation (Al-badr & El-obeid, 1988).
Chemical Properties Analysis
Investigations into the chemical properties of primidone, including its analytical profile, reveal its quantification in various forms through ultraviolet spectrometry and thin-layer chromatography. These methods underscore the compound's stability, reactivity, and interaction with different chemical agents, providing a comprehensive overview of primidone's chemical behavior in analytical contexts (Al-badr & El-obeid, 1988).
科学研究应用
Application in Water Treatment
- Scientific Field : Environmental Chemistry .
- Summary of the Application : Primidone-d5 is used in the study of ozone-based advanced oxidation processes for the removal of Primidone, a persistent pharmaceutical drug, from water .
- Methods of Application : The experiment involved the use of simulated solar radiation and TiO2 or WO3 as photocatalysts. The comparison of processes, kinetics, nature of transformation products, and ecotoxicity of treated water samples, as well as the influence of the water matrix (ultrapure water or a secondary effluent), is presented and discussed .
- Results or Outcomes : In the presence of ozone, Primidone is rapidly eliminated, with hydroxyl radicals being the main species involved. TiO2 was the most active catalyst regardless of the water matrix and the type of solar (global or visible) radiation applied .
Application in Forensics and Toxicology
- Scientific Field : Forensics and Toxicology .
- Summary of the Application : Primidone-D5 solution is used as a certified reference material in forensics and toxicology .
- Methods of Application : The solution is prepared in methanol and is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
Application in Epilepsy Management
- Scientific Field : Clinical Medicine .
- Summary of the Application : Primidone, used alone or concomitantly with other antiepileptics, is indicated in the management of tonic-clonic and psychomotor epilepsy .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
Application in Essential Tremor Management
- Scientific Field : Neurology .
- Summary of the Application : Primidone is commonly indicated for the management of essential tremor .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
Application in Veterinary Medicine
- Scientific Field : Veterinary Medicine .
- Summary of the Application : Primidone is used in veterinary medicine, although the specific applications are not detailed in the source .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
Application in Psychiatric Disorders
- Scientific Field : Psychiatry .
- Summary of the Application : Primidone has been used in the treatment of certain psychiatric disorders .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
安全和危害
Primidone-d5 is highly flammable and harmful if swallowed . It is suspected of causing cancer and can cause damage to organs . Precautions include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZLTXERSFNPB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486732 | |
| Record name | Primidone-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Primidone-d5 | |
CAS RN |
73738-06-4 | |
| Record name | Primidone-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
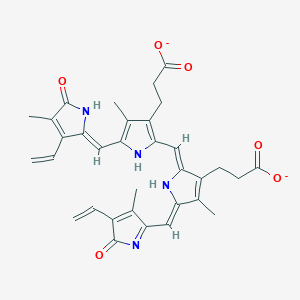

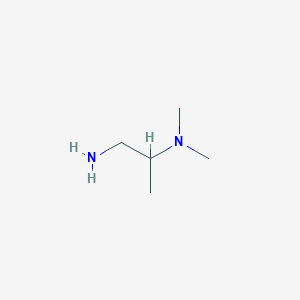

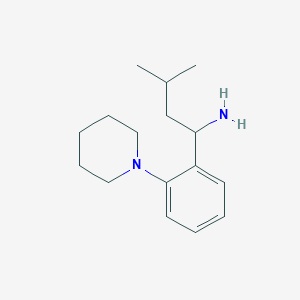
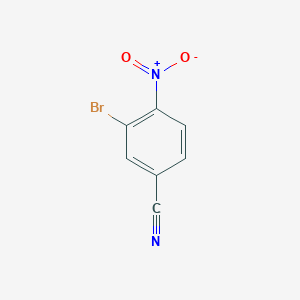
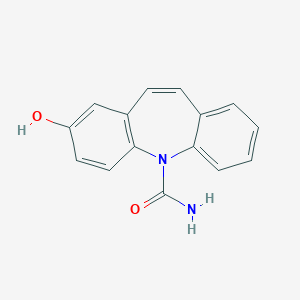
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
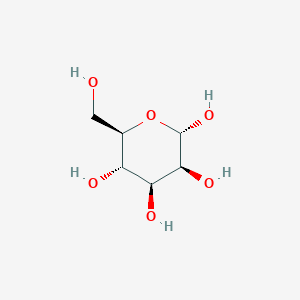
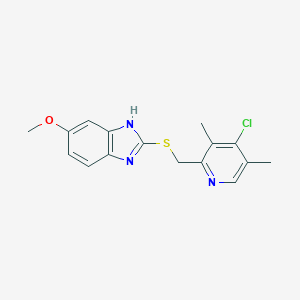
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
